(1-Benzyl-1h-imidazol-2-ylmethyl)-isopropyl-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine typically involves the reaction of benzyl imidazole with isopropyl amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted imidazole derivatives.
Common Reagents and Conditions
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
(1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a unique combination of benzyl and isopropyl groups attached to the imidazole ring, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H19N3/c1-12(2)16-10-14-15-8-9-17(14)11-13-6-4-3-5-7-13/h3-9,12,16H,10-11H2,1-2H3 |
InChI Key |
JAAMACMKMONLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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